molecular formula C10H10BrIO B14064630 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one

Katalognummer: B14064630
Molekulargewicht: 352.99 g/mol
InChI-Schlüssel: DIYIBZVNXXBPCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one is an organic compound with a complex structure that includes both bromine and iodine atoms attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: A related compound with a similar structure but lacking the halogen atoms.

    Bromoacetone: Contains a bromine atom but differs in the overall structure and reactivity.

    Iodoacetone: Similar to bromoacetone but with an iodine atom instead of bromine.

Uniqueness

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C10H10BrIO

Molekulargewicht

352.99 g/mol

IUPAC-Name

1-[2-(bromomethyl)-5-iodophenyl]propan-2-one

InChI

InChI=1S/C10H10BrIO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6H2,1H3

InChI-Schlüssel

DIYIBZVNXXBPCY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC(=C1)I)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.